molecular formula C8H11NO B1451577 (S)-1-(6-methylpyridin-2-yl)ethanol CAS No. 204244-69-9

(S)-1-(6-methylpyridin-2-yl)ethanol

Cat. No. B1451577
M. Wt: 137.18 g/mol
InChI Key: CHPLROKJXHCPLY-ZETCQYMHSA-N
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Description

Molecular Structure Analysis

The molecular formula of “(S)-1-(6-methylpyridin-2-yl)ethanol” is C8H11NO . It has a molecular weight of 137.18 . The InChI code for this compound is 1S/C8H11NO/c1-6-4-3-5-8(9-6)7(2)10/h3-5,7,10H,1-2H3/t7-/m1/s1 .


Physical And Chemical Properties Analysis

“(S)-1-(6-methylpyridin-2-yl)ethanol” is a solid at room temperature .

Scientific Research Applications

Chemosensor Applications

One application of (S)-1-(6-methylpyridin-2-yl)ethanol derivatives is as a chemosensor, particularly for metal ions. For example, a novel compound related to (S)-1-(6-methylpyridin-2-yl)ethanol was studied for its UV and fluorescence response to various metal ions. This compound showed significant changes in UV spectra and fluorescence quenching when exposed to Eu3+ ions, indicating its potential as an efficient Eu3+ selective chemosensor for environmental and medical applications (Chen Qiu, 2012).

Crystallography and Molecular Structure

The (S)-1-(6-methylpyridin-2-yl)ethanol derivatives have been studied for their crystal structures and molecular properties. For instance, a polymorph of N-(6-methylpyridin-2-yl)mesitylenesulfonamide, a pharmaceutically active derivative, showed distinct crystallization behaviors and hydrogen bonding patterns depending on the solvent used, highlighting the compound's potential in pharmaceutical applications (Pan & Englert, 2013).

Solvent-Related Studies

Studies have been conducted on the properties of solvents like methanol, ethanol, and other alcohols in combination with 4-methylpyridine, which is structurally related to (S)-1-(6-methylpyridin-2-yl)ethanol. These studies provide insights into the behavior of such mixtures at different temperatures and pressures, which can be crucial for various industrial processes (Haraschta et al., 1999).

Water Oxidation Catalysts

Compounds structurally similar to (S)-1-(6-methylpyridin-2-yl)ethanol have been investigated for their potential as catalysts in water oxidation processes. For example, a family of Ru complexes demonstrated significant oxygen evolution when interacting with Ce(IV)-CF3SO3H, suggesting their potential utility in catalyzing water oxidation reactions (Zong & Thummel, 2005).

Coordination Chemistry

The coordination chemistry of derivatives like 6-methylpyridine-2-methanol and (R)-1-(6-methylpyridin-2-yl)ethanol with transition metals has been explored. These studies reveal how such compounds can form various molecular structures, such as helicates, boxes, and polymers, depending on the metal ion involved. This research has implications for the design of new materials and catalysts (Telfer et al., 2008).

Safety And Hazards

This compound is associated with several hazard statements, including H302, H315, H319, and H335 . Precautionary measures include P261, P264, P270, P271, P280, P302+P352, P304+P340, P321, P330, P337, P362+P364, P405, and P501 .

properties

IUPAC Name

(1S)-1-(6-methylpyridin-2-yl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO/c1-6-4-3-5-8(9-6)7(2)10/h3-5,7,10H,1-2H3/t7-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHPLROKJXHCPLY-ZETCQYMHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC=C1)C(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=NC(=CC=C1)[C@H](C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

137.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-1-(6-methylpyridin-2-yl)ethanol

CAS RN

204244-69-9
Record name (1S)-1-(6-methylpyridin-2-yl)ethan-1-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

Stir a mixture of 1-(6-methyl-pyridin-2-yl)-ethanol (2.9 g, 21 mmol), 4 A molecular sieves powder (3 g), vinyl acetate (6 mL) and lipase Candida Antarctica acrylic resin (0.87 g) in i-Pr2O (40 mL) at ambient temperature overnight (J. Org. Chem. 1998, 63, 2481-2487; Synlett 1999, 41-44). Remove the solid residue by filtration. Evaporate the volatile substances and purify by chromatography eluting with hexane/EtOAc (7:3 to 1:1) to give the faster eluting (R)-acetic acid 1-(6-methyl-pyridin-2-yl)-ethyl ester as colorless oil (1.9 g, 50%), and the slower eluting (S)-alcohol as light yellow oil (1.258 g, 43%). Dissolve (R)-acetic acid 1-(6-methyl-pyridin-2-yl)-ethyl ester (1.72 g, 9.62 mmol) in methanol (50 mL) and add potassium carbonate (5.3 g, 38.5 mmol) in water (10 mL). Stir the mixture at ambient temperature for 4 h. Dilute with brine, extract three times with EtOAc, dry over anhydrous Na2SO4, filter through a short pad of silica gel and concentrate in vacuo to give the desired intermediate as a colorless oil (1.17 g, 89%).
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powder
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3 g
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6 mL
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acrylic resin
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0.87 g
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40 mL
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(R)-acetic acid 1-(6-methyl-pyridin-2-yl)-ethyl ester
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1.72 g
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5.3 g
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50 mL
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10 mL
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Synthesis routes and methods III

Procedure details

Use a method similar to the Preparation 198 (Step 1), using 6-methyl-2-pyridinecarboxaldehyde and methylmagnesium bromide, to give the desired intermediate.
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Synthesis routes and methods IV

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To 6-methylpyridine-2-carboxaldehyde (2.0 g, 16.5 mmol) in dry THF (55 mL) at 0° C. under nitrogen, add a solution of 3M methyl magnesium bromide in ether (6.0 mL, 18.0 mmol) dropwise with stirring. After 1 h at 0° C., quench with saturated aqueous NH4Cl, extract three times with EtOAc, dry over anhydrous Na2SO4 and concentrate in vacuo to give the desired intermediate (crude, 2.3 g).
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6 mL
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55 mL
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Synthesis routes and methods V

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(S)-1-(6-methylpyridin-2-yl)ethanol
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Citations

For This Compound
1
Citations
AL Walker, N Ancellin, B Beaufils… - Journal of Medicinal …, 2017 - ACS Publications
Recently, we reported a novel role for KMO in the pathogenesis of acute pancreatitis (AP). A number of inhibitors of kynurenine 3-monooxygenase (KMO) have previously been …
Number of citations: 22 pubs.acs.org

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